N3-Allyluridine

CNS depressant sleep research nucleoside pharmacology

Select for SAR studies of nucleoside-derived CNS agents. N3-Allyluridine uniquely potentiates pentobarbital-induced sleep without intrinsic hypnotic activity, unlike N3-benzyl or xylyl analogs. High stability (3 years at -20°C) minimizes re-order costs for long-term CNS research. Use to probe uridine receptor mechanisms in sleep architecture and anxiety models.

Molecular Formula C12H16N2O6
Molecular Weight 284.26 g/mol
Cat. No. B14785720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Allyluridine
Molecular FormulaC12H16N2O6
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2
InChIKeyUTLZLBIWJOGXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-Allyluridine: CNS Depressant Nucleoside Analog for Sleep and Anxiety Research


N3-Allyluridine (CAS 103951-13-9) is a synthetic nucleoside analog of uridine characterized by an allyl group substitution at the N3 position of the uracil base [1]. It functions as a nucleoside antimetabolite/analog [2] with reported central nervous system (CNS) depressant properties [3]. Basic physicochemical properties include a molecular weight of 284.26 g/mol, a density of 1.5±0.1 g/cm³, and a boiling point of 513.5±60.0 °C at 760 mmHg .

Why N3-Allyluridine Cannot Be Replaced by Uridine or Other N3-Substituted Analogs in CNS Studies


N3-Allyluridine possesses a distinct pharmacological profile that cannot be replicated by simple substitution with its parent compound uridine, other nucleoside bases (e.g., thymidine), or even closely related N3-alkylated analogs. While uridine and thymidine exhibit baseline CNS depressant effects, N3-allyl substitution significantly enhances the potentiation of pentobarbital-induced sleep without conferring intrinsic hypnotic activity—a property that differentiates it from N3-benzyl and N3-xylyl derivatives which directly induce sleep [1]. Furthermore, the allyl group at N3 confers a specific balance of CNS depressant activity that is absent in N3-methyl, ethyl, propyl, or butyl congeners, which fail to prolong pentobarbital sleep in the 6-azauridine series [2]. Substituting N3-Allyluridine with an in-class analog lacking this precise substitution pattern will yield irreproducible results in sleep potentiation and anxiety-related behavioral assays.

N3-Allyluridine: Quantitative Comparative Evidence for Scientific Selection


Superior Potentiation of Pentobarbital-Induced Sleep Compared to Uridine and Thymidine

N3-Allyluridine (N3-AUd) significantly prolongs pentobarbital-induced sleep to a greater extent than its parent nucleosides, uridine (Ud) and thymidine (Td), when administered intracerebroventricularly (i.c.v.) in mice [1]. The potentiation effect was dose-dependent and most pronounced at 15 minutes post-injection [1].

CNS depressant sleep research nucleoside pharmacology

Lack of Intrinsic Hypnotic Activity Differentiates N3-Allyluridine from N3-Benzyluridine

In a comparative structure-activity study of N3-substituted deoxyuridine derivatives, N3-allyluridine (compound 5) did not exhibit intrinsic hypnotic activity, whereas N3-benzyluridine (compound 7) induced sleep with a mean sleeping time of 23 min at 2.0 µmol/mouse (i.c.v.) [1]. Despite lacking direct sleep-inducing properties, N3-allyluridine still significantly prolonged pentobarbital-induced sleep [1].

hypnotic activity sleep induction structure-activity relationship

Direct CNS Depressant Effects Exceed Those of Parent Uridine

Both N3-allyluridine (N3-AUd) and N3-allylthymidine (N3-ATd) demonstrated more directly depressant effects on the central nervous system than their parent compounds, uridine (Ud) and thymidine (Td), as evidenced by decreased spontaneous locomotor activity in mice [1]. All compounds tested decreased spontaneous activity, but the allylated derivatives produced a greater magnitude of depression [1].

CNS depression locomotor activity in vivo pharmacology

Physicochemical Stability Parameters Support Procurement and Handling Decisions

N3-Allyluridine exhibits defined physicochemical properties that inform proper procurement, storage, and handling protocols. The compound has a density of 1.5±0.1 g/cm³ and a boiling point of 513.5±60.0 °C at 760 mmHg . Vendor-supplied safety data indicate recommended storage at -20°C for powder stability up to 3 years or 4°C for 2 years . These parameters contrast with more labile uridine analogs that require stricter cold-chain maintenance.

chemical stability storage conditions compound handling

Validated Application Scenarios for N3-Allyluridine Procurement


CNS Depressant and Sleep Potentiation Research

N3-Allyluridine is best applied in studies investigating the potentiation of barbiturate-induced sleep and general CNS depression. As demonstrated by direct comparison with uridine and thymidine, N3-Allyluridine produces significantly greater prolongation of pentobarbital-induced sleep [1], making it a superior tool for probing uridine receptor-mediated sleep mechanisms and for screening compounds that modulate sleep architecture without directly inducing hypnosis.

Differentiating Hypnotic from Non-Hypnotic CNS Depressant Mechanisms

Because N3-Allyluridine lacks intrinsic hypnotic activity while still potentiating pentobarbital sleep—in stark contrast to N3-benzyluridine (23 min sleep induction at 2.0 µmol/mouse) [2]—this compound is uniquely suited for dissecting the molecular pathways that distinguish sleep potentiation from direct sleep induction. Procurement is indicated for laboratories conducting structure-activity relationship (SAR) studies on nucleoside-derived CNS agents.

Anxiolytic and Anticonvulsant Screening Studies

N3-Allyluridine has been shown to produce synergistic effects with diazepam in motor incoordination assays [1], and its parent uridine class possesses known anticonvulsant and anxiolytic potential. This positions N3-Allyluridine as a research candidate for exploring benzodiazepine receptor interactions and for developing novel anxiolytic agents. Procurement is appropriate for in vivo behavioral pharmacology studies where enhanced CNS depressant activity over uridine is required.

Procurement of Stable Nucleoside Analogs for Long-Term Research Programs

With defined density (1.5 g/cm³), high boiling point (513.5°C), and validated storage stability of up to 3 years at -20°C , N3-Allyluridine offers procurement advantages over more labile nucleoside derivatives. This stability profile reduces the frequency of re-order and minimizes experimental variability due to compound degradation, making it a cost-effective choice for multi-year CNS research initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-Allyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.